
4-Octylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Octylbenzenethiol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting octylbenzene is then subjected to thiolation using thiourea and hydrogen peroxide to introduce the thiol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-Octylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Alkanes (R-H).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Octylbenzenethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of 4-octylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular pathways and processes. The compound’s hydrophobic octyl group also influences its interaction with lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
4-Octylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Octylbenzoic acid: Contains a carboxyl group instead of a thiol group.
4-Octylbenzyl chloride: Features a benzyl chloride group instead of a thiol group.
Uniqueness
4-Octylbenzenethiol is unique due to its thiol group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. The thiol group allows for specific chemical modifications and interactions that are not possible with hydroxyl, carboxyl, or benzyl chloride groups.
特性
CAS番号 |
4527-48-4 |
|---|---|
分子式 |
C14H22S |
分子量 |
222.39 g/mol |
IUPAC名 |
4-octylbenzenethiol |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 |
InChIキー |
FTZVZGXEBXVWMD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


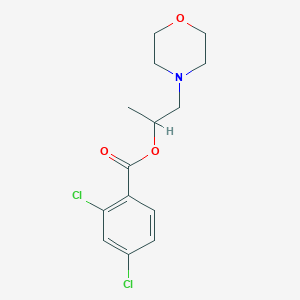
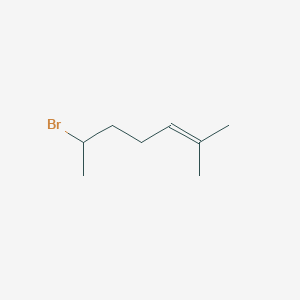
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)



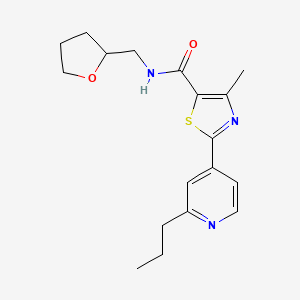
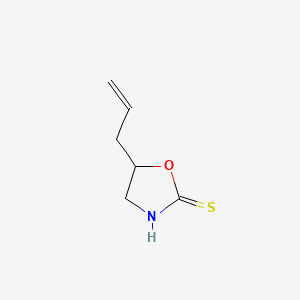
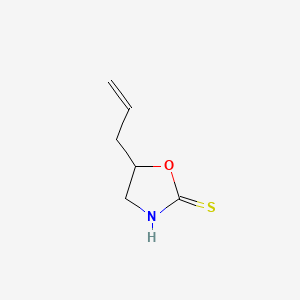
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)

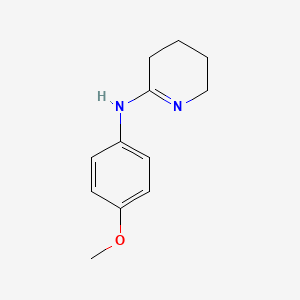
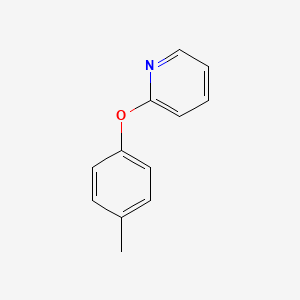
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
